

Re-evaluating the Therapeutic Window of CNS 1102: A Comparative Guide

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Compound of Interest

Compound Name: *Aptiganel Hydrochloride*

Cat. No.: *B109636*

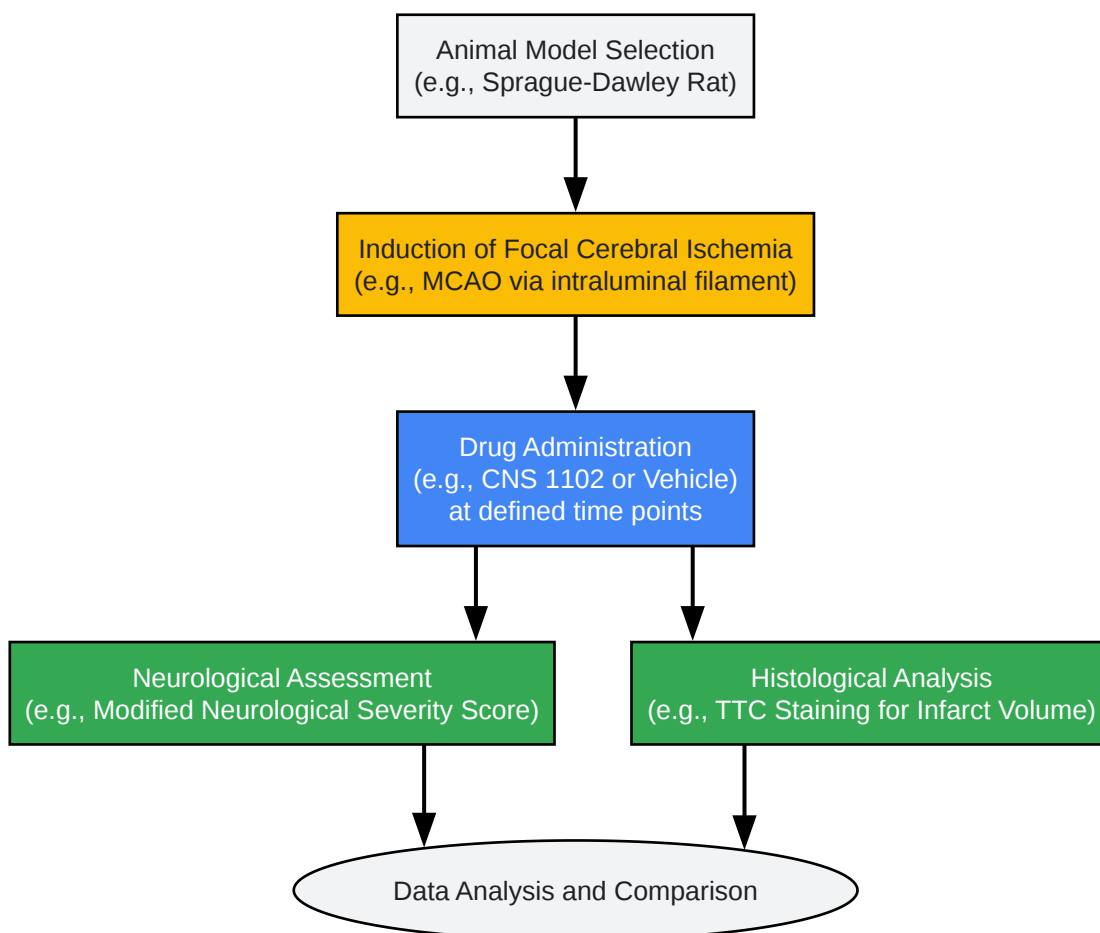
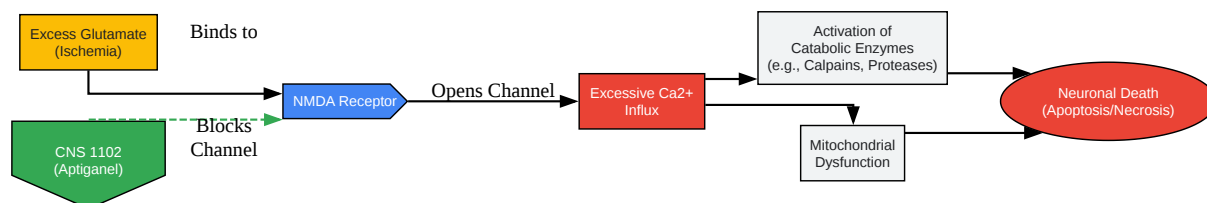
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The quest for effective neuroprotective agents in the treatment of acute ischemic stroke has been fraught with challenges, marked by a history of promising preclinical results that failed to translate into clinical success. CNS 1102 (**Aptiganel Hydrochloride**), a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, represents a key example of this translational gap. This guide provides a comprehensive re-evaluation of the therapeutic window of CNS 1102 by objectively comparing its performance with other NMDA receptor antagonists—Selfotel, Eliprodil, and Dizocilpine (MK-801)—and delves into the experimental data that defined their development.

Mechanism of Action: Targeting Glutamate Excitotoxicity

Ischemic stroke triggers a cascade of neurotoxic events, with excessive glutamate release playing a central role. Glutamate over-activates NMDA receptors, leading to a massive influx of calcium ions (Ca^{2+}), which in turn activates various downstream catabolic processes, culminating in neuronal death.^{[1][2]} CNS 1102 and its counterparts act by blocking the ion channel of the NMDA receptor, thereby mitigating this excitotoxic cascade.



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References

- 1. Molecular mechanisms of NMDA receptor-mediated excitotoxicity: implications for neuroprotective therapeutics for stroke - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
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